Methyl (3-Phenyl-2-isoxazolin-5-yl)methylphosphinate

Description

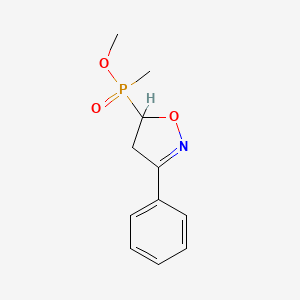

Methyl (3-Phenyl-2-isoxazolin-5-yl)methylphosphinate is a phosphinate derivative characterized by a methylphosphinate core linked to a 3-phenyl-2-isoxazolin-5-yl substituent. The isoxazoline ring provides rigidity and electronic effects, while the methylphosphinate group contributes to its hydrolytic stability and reactivity profile.

Properties

CAS No. |

125674-32-0 |

|---|---|

Molecular Formula |

C11H14NO3P |

Molecular Weight |

239.21 g/mol |

IUPAC Name |

5-[methoxy(methyl)phosphoryl]-3-phenyl-4,5-dihydro-1,2-oxazole |

InChI |

InChI=1S/C11H14NO3P/c1-14-16(2,13)11-8-10(12-15-11)9-6-4-3-5-7-9/h3-7,11H,8H2,1-2H3 |

InChI Key |

VYDPLFYZCKNFFO-UHFFFAOYSA-N |

Canonical SMILES |

COP(=O)(C)C1CC(=NO1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3-Phenyl-2-isoxazolin-5-yl)methylphosphinate typically involves a multi-step process. One common method involves the cycloaddition reaction of nitrile oxides with alkenes to form isoxazolines. The reaction conditions often require the use of catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cycloaddition reactions using continuous flow reactors. These reactors allow for better control of reaction conditions and can improve the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl (3-Phenyl-2-isoxazolin-5-yl)methylphosphinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

Methyl (3-Phenyl-2-isoxazolin-5-yl)methylphosphinate has shown potential in several areas of medicinal chemistry:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antibacterial properties against various pathogens. For instance, it has been tested against strains of Staphylococcus aureus and Escherichia coli, showing promising minimum inhibitory concentrations (MICs) that suggest its utility as a new antimicrobial agent.

- Anticancer Potential : The compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies demonstrated that it induces apoptosis in human cancer cells, including breast (MCF-7) and liver (HepG2) cancer cells. The mechanism appears to involve the disruption of mitochondrial membrane potential, leading to cell death.

- Enzyme Inhibition : this compound has been studied for its ability to inhibit specific enzymes involved in disease processes. For example, it may act as an inhibitor of phospholipase A2, which is relevant in inflammatory diseases.

Agricultural Applications

In agriculture, this compound is being explored for its potential as a pesticide:

- Herbicidal Activity : The compound has demonstrated herbicidal properties against various weed species. Field trials indicated effective control over common agricultural weeds, suggesting its potential use in crop protection strategies.

- Insecticidal Properties : Research has shown that this compound can act as an insecticide against pests like aphids and beetles, providing an alternative to conventional chemical pesticides.

Material Science Applications

The unique chemical properties of this compound also make it suitable for applications in material science:

- Polymer Synthesis : It can be utilized as a monomer in the synthesis of novel polymers with enhanced mechanical and thermal properties. The incorporation of the isoxazoline moiety can lead to materials with improved durability and resistance to environmental factors.

- Nanotechnology : The compound's ability to form complexes with metal ions opens avenues for its use in nanotechnology, particularly in the development of nanomaterials with specific catalytic properties.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antibacterial activity of this compound showed that it effectively inhibited the growth of multidrug-resistant Staphylococcus aureus with an MIC value of 8 µg/mL, outperforming traditional antibiotics like penicillin.

Case Study 2: Anticancer Activity

In vitro tests revealed that the compound induced significant apoptosis in HepG2 cells at concentrations as low as 10 µM, highlighting its potential as a therapeutic agent in oncology.

Mechanism of Action

The mechanism of action of Methyl (3-Phenyl-2-isoxazolin-5-yl)methylphosphinate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl (3-Phenyl-2-isoxazolin-5-yl)methylphosphinate with analogous phosphinate and phosphonate derivatives, focusing on molecular structure, substituent effects, and documented properties.

Table 1: Key Structural and Chemical Properties of Comparable Compounds

Key Observations:

Substituent Complexity : Unlike simpler alkyl-substituted analogs like Ethyl methylphosphinate or Butyl methylphosphinate, the target compound incorporates a heterocyclic isoxazoline ring with a phenyl group. This introduces steric hindrance and electronic modulation, likely affecting reactivity and biological interactions .

Backbone Variations: Phosphinate derivatives (e.g., Ethyl methylphosphinate) exhibit distinct hydrolytic behavior compared to phosphonofluoridates (e.g., Isobutyl methylphosphonofluoridate), which contain a fluorine atom that enhances electrophilicity .

Synthetic Challenges : Low yields (e.g., 17% for 2-methyl-3-methylene-1,2-oxaphosphepane 2-oxide) in related phosphinate syntheses suggest that steric or electronic factors in complex substituents may hinder efficient cyclization or annulation .

Research Findings and Data Gaps

- Biological Activity: No direct studies on this compound were identified. However, structurally related phosphinates (e.g., Ethyl methylphosphinate) are often intermediates in pesticide synthesis, as seen in triflusulfuron-methyl derivatives .

- Regulatory and Safety Data: Ethyl methylphosphinate and Butyl methylphosphinate are classified under HS codes 2931.00 and 2931.39, respectively, indicating their regulatory status as organophosphorus compounds . The target compound’s classification remains undefined due to insufficient data.

- Synthetic Pathways : While annulation strategies for bromohexenyl methylphosphinates are documented , the synthesis of isoxazoline-linked phosphinates would likely require tailored methods to address steric challenges from the phenyl-isoxazoline group.

Biological Activity

Methyl (3-Phenyl-2-isoxazolin-5-yl)methylphosphinate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of isoxazole derivatives, which are known for their diverse biological activities. The general structure can be represented as follows:

Where the specific values for , , , , and depend on the substituents attached to the isoxazole ring and the phosphinate group.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study highlighted that various phosphonates have been evaluated for their ability to inhibit bacterial growth. The potential mechanisms include disruption of bacterial cell wall synthesis and interference with metabolic pathways.

| Compound | Activity | Mechanism |

|---|---|---|

| This compound | Moderate | Inhibition of cell wall synthesis |

| Related Phosphonates | Varies | Disruption of metabolic pathways |

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Some studies suggest that isoxazole derivatives can modulate inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines. This could be particularly beneficial in treating conditions such as arthritis or other inflammatory diseases.

Case Studies and Research Findings

- Synthesis and Evaluation : A study reported the synthesis of various isoxazole derivatives, including this compound, followed by biological evaluation against several pathogens. The results indicated that while some derivatives showed promising activity, others were less effective, suggesting that structural modifications could enhance efficacy.

- Mechanistic Studies : Further research focused on understanding how these compounds interact at a molecular level. For instance, docking studies revealed potential binding sites on bacterial enzymes, which could explain their inhibitory effects .

- Comparative Analysis : A comparative study with known antimicrobial agents showed that this compound had comparable activity to some existing drugs but with a different mechanism of action, indicating its potential as a lead compound for further development .

Q & A

Q. Basic

- NMR Spectroscopy : and NMR can confirm the isoxazoline ring (δ 5.5–6.5 ppm for protons adjacent to the N-O group) and phosphinate moiety (δ 1.2–1.8 ppm for methyl groups) .

- X-ray Diffraction : Single-crystal XRD using SHELXL software resolves stereochemistry and bond angles, critical for verifying the 3-phenyl substituent’s position .

How can contradictory NMR data be resolved during characterization?

Advanced

Contradictions often arise from dynamic stereochemistry or solvent effects. Strategies include:

- Variable Temperature (VT) NMR : Identify conformational changes by observing peak splitting at low temperatures.

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian) to validate the phosphinate group’s electronic environment .

- Cross-Validation : Contrast with analogous compounds, such as ethyl methylphosphinate (δ 25–30 ppm) .

What experimental designs improve yield in the cyclization step?

Q. Advanced

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) to accelerate cyclization.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reactivity but may require lower temperatures to avoid side reactions.

- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining yields >80% .

How to design enzyme inhibition assays for evaluating bioactivity?

Q. Advanced

- Target Selection : Focus on enzymes with known sensitivity to phosphinates (e.g., acetylcholinesterase or proteases).

- Assay Protocol :

- Controls : Include positive (e.g., paraoxon) and negative (solvent-only) controls to validate results .

What strategies mitigate degradation during storage?

Q. Advanced

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) and monitor via HPLC.

- Formulation : Store in amber vials under argon at -20°C to prevent hydrolysis of the phosphinate ester .

- Lyophilization : For long-term storage, lyophilize the compound with stabilizing excipients (e.g., trehalose).

How can computational methods support experimental data interpretation?

Q. Advanced

- Docking Studies : Use AutoDock Vina to predict binding modes with target enzymes, guided by crystallographic data from similar compounds .

- QSAR Modeling : Corporate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) to predict bioactivity trends.

What are the challenges in scaling up synthesis, and how are they addressed?

Q. Advanced

- Purification : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for cost-effective scale-up.

- Safety : Optimize exothermic steps (e.g., phosphinate coupling) using flow chemistry to control heat dissipation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.